Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate
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Overview
Description
Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene derivatives are heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate, often involves condensation reactions. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions using optimized conditions to maximize yield and purity. Catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) are often used to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often use halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives.
Biology: It is used in studies exploring the biological activities of thiophene compounds, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antihypertensive activities.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its sulfur-containing thiophene ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives like:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutylthio group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
Molecular Formula |
C10H14O3S2 |
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Molecular Weight |
246.4 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-(2-methylpropylsulfanyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O3S2/c1-6(2)5-14-8-4-7(11)9(15-8)10(12)13-3/h4,6,11H,5H2,1-3H3 |
InChI Key |
OWNCHCQPLXTLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC(=C(S1)C(=O)OC)O |
Origin of Product |
United States |
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